molecular formula C17H14N2O3 B1392508 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid CAS No. 1243051-64-0

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid

Cat. No.: B1392508
CAS No.: 1243051-64-0
M. Wt: 294.3 g/mol
InChI Key: RGECHFVNFYIPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinoxaline ring attached to a benzoic acid group via a methyl bridge . The quinoxaline ring contains a 2-oxo group and a 3-methyl group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 529.0±60.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 4.15±0.10 .

Scientific Research Applications

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of heterocyclic compounds. The compound has also been used in the study of DNA-binding proteins, and has been used to study the effects of drugs on the human body.

Mechanism of Action

The mechanism of action of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid is not yet fully understood. However, it is believed that the compound binds to the active sites of enzymes and proteins, and modulates their activity. This can lead to the inhibition or stimulation of certain biochemical processes in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase and protein kinase A. It has also been shown to inhibit the growth of some types of cancer cells. In addition, the compound has been shown to reduce inflammation and oxidative stress, and to have antiviral and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid for lab experiments is its low cost and ease of synthesis. The compound is also relatively non-toxic, making it a safe choice for laboratory use. However, the compound is sensitive to light and oxygen, so it must be stored and handled with care. In addition, the compound has a short shelf life, so it must be used within a few weeks of synthesis.

Future Directions

Given its wide range of applications, there are numerous potential future directions for research on 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid. In terms of its use as a fluorescent probe, further research could be done to develop more sensitive methods for detecting metal ions. Research could also be done to explore the potential applications of this compound in drug development and cancer therapy. Additionally, further research could be done to explore the potential of this compound as an antiviral and antifungal agent. Finally, further research could be done to explore the potential of this compound as an antioxidant and anti-inflammatory agent.

Properties

IUPAC Name

4-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-16(20)19(15-5-3-2-4-14(15)18-11)10-12-6-8-13(9-7-12)17(21)22/h2-9H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGECHFVNFYIPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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